Cas no 1807002-45-4 (Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate)

Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate structure
1807002-45-4 structure
商品名:Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate
CAS番号:1807002-45-4
MF:C9H7BrF2INO2
メガワット:405.962661027908
CID:4862649

Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate
    • インチ: 1S/C9H7BrF2INO2/c1-16-7(15)3-5-8(10)4(9(11)12)2-6(13)14-5/h2,9H,3H2,1H3
    • InChIKey: APWAEELNMKUSLC-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(C(F)F)=C(C(CC(=O)OC)=N1)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 2.7

Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029058278-500mg
Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate
1807002-45-4 97%
500mg
$1,597.40 2022-03-31
Alichem
A029058278-1g
Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate
1807002-45-4 97%
1g
$2,950.20 2022-03-31
Alichem
A029058278-250mg
Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate
1807002-45-4 97%
250mg
$998.40 2022-03-31

Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate 関連文献

Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetateに関する追加情報

Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate (CAS No. 1807002-45-4): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate, identified by its CAS number 1807002-45-4, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its pyridine core substituted with bromo, difluoromethyl, and iodine atoms, serves as a crucial building block in the synthesis of various bioactive molecules.

The structural features of Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate make it an attractive candidate for further functionalization. The presence of multiple halogen atoms, particularly bromo and iodine, allows for diverse cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various disease pathways. Pyridine derivatives have emerged as a prominent class of compounds due to their ability to interact with biological targets with high specificity and affinity. Among these derivatives, Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate has been utilized in the synthesis of kinase inhibitors, which play a critical role in treating cancers and inflammatory diseases.

One notable application of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs). TKIs are designed to selectively inhibit the activity of specific tyrosine kinases, which are often overexpressed in cancer cells. The introduction of fluorine atoms into the molecular structure enhances the metabolic stability and binding affinity of these inhibitors. For instance, studies have demonstrated that compounds derived from Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate exhibit potent inhibitory effects against mutant forms of kinases associated with resistance to existing therapies.

Another area where this intermediate has shown promise is in the development of antiviral agents. The structural motif present in Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate is closely related to several known antiviral compounds that target viral proteases and polymerases. Researchers have leveraged its reactivity to develop new analogs with enhanced efficacy against viruses such as HIV and hepatitis C. The difluoromethyl group, in particular, has been identified as a key pharmacophore that contributes to improved pharmacokinetic properties.

The synthetic utility of Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate extends beyond pharmaceutical applications. It has been employed in materials science for the development of organic electronic materials, including light-emitting diodes (OLEDs) and photovoltaic cells. The halogenated pyridine core serves as an effective electron-deficient moiety, facilitating charge transport and optimizing device performance.

In conclusion, Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate (CAS No. 1807002-45-4) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new therapeutic targets and advanced materials, the demand for high-quality intermediates like this one is expected to grow.

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